![molecular formula C16H19N3O4S B5224878 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5224878.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as DMSB, is an important compound in the field of scientific research. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes.
作用機序
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide exerts its inhibitory effect on protein kinase CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. Additionally, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potency and selectivity as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has some limitations as well. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Additionally, its solubility and stability can be problematic in certain experimental conditions.
将来の方向性
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide analogs with improved solubility and stability. Another direction is the investigation of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to fully understand the long-term effects and toxicity of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide.
In conclusion, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide is a potent and selective inhibitor of protein kinase CK2, with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide as a therapeutic agent.
合成法
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 5-amino-2-methoxybenzoic acid with N-(3-pyridinylmethyl)-4,5-dimethylthiazol-2-amine, followed by sulfonylation with dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)13-6-7-15(23-3)14(9-13)16(20)18-11-12-5-4-8-17-10-12/h4-10H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZWCVGSCOUOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
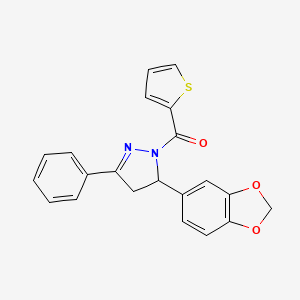
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
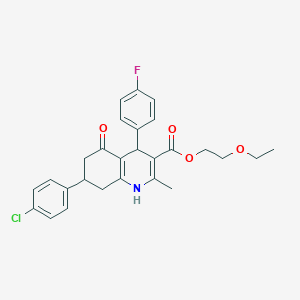
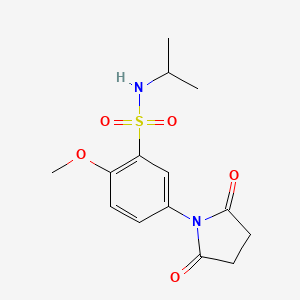
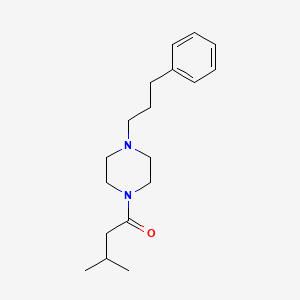
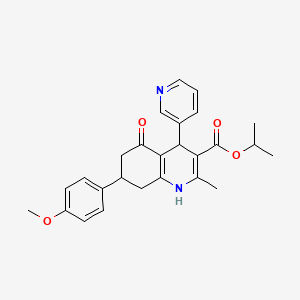
![N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
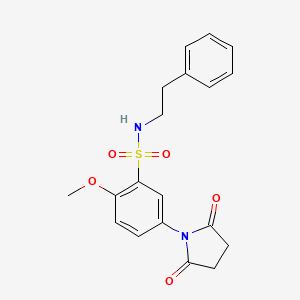
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)
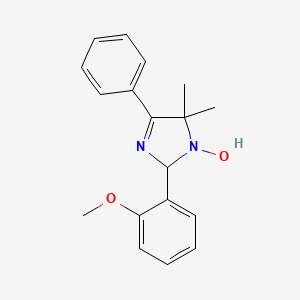
![propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5224890.png)